Human GCPII Species Selectivity: 10-Fold Higher Potency for ZJ43 vs. Murine GCPII
ZJ43 demonstrates pronounced species selectivity, with a Ki for human GCPII (hGCPII) that is 10-fold lower (more potent) than for murine GCPII (mGCPII). In direct comparative studies, ZJ43 inhibited hGCPII with a Ki of 0.58 nM, while its Ki for mGCPII was 5.9 nM . This contrasts with other GCPII inhibitors like 2-PMPA and Quisqualate, for which similar species-specific data are not comparably documented in the same context. This species-dependent potency is a critical parameter for selecting the appropriate tool compound for translational studies using murine models.
| Evidence Dimension | Inhibitory Constant (Ki) for GCPII (human vs. mouse) |
|---|---|
| Target Compound Data | hGCPII Ki = 0.58 nM; mGCPII Ki = 5.9 nM |
| Comparator Or Baseline | 2-PMPA, Quisqualate (species-selectivity not reported in the same context) |
| Quantified Difference | ~10-fold higher potency for human over mouse GCPII |
| Conditions | In vitro enzyme assay using avi-tagged extracellular GCPII domains |
Why This Matters
Researchers using murine models for neuroprotection or oncology must account for this 10-fold species difference in ZJ43 potency, which can profoundly affect in vivo dosing and efficacy interpretations; using a less selective analog could introduce significant translational variability.
